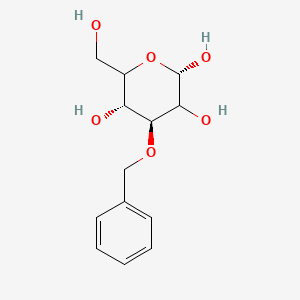

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol

Descripción general

Descripción

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenylmethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the introduction of the phenylmethoxy group. Common synthetic routes may involve the use of protecting groups such as silyl ethers or acetals to protect the hydroxyl groups during the reaction steps. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenylmethoxy precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to control reaction conditions precisely and improve efficiency. Additionally, purification methods such as chromatography and crystallization are employed to obtain the final product with the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antidiabetic Agents

Recent studies have highlighted the potential of this compound as an antidiabetic agent. It exhibits significant inhibitory activity against key enzymes involved in carbohydrate metabolism:

- α-glucosidase

- α-amylase

In vitro assays have shown promising IC50 values, indicating its effectiveness in managing blood glucose levels by inhibiting these enzymes. The compound's stereochemistry enhances its binding affinity to these targets, making it a candidate for further development as a multitarget antidiabetic agent .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. In particular:

- E. coli : Zone of inhibition (ZOI) = 22 mm; Minimum Inhibitory Concentration (MIC) = 12.5 µg/mL

- S. aureus : ZOI = 22 mm; MIC = 50 µg/mL

- P. aeruginosa : ZOI = 17 mm; MIC = 50 µg/mL

These findings suggest its potential use in developing new antimicrobial agents, especially in treating infections caused by resistant strains .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities using the DPPH assay, which measures radical scavenging ability. Results indicate that it possesses significant antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress-related diseases .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylmethoxy group can interact with hydrophobic regions of proteins or other biomolecules, affecting their activity.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4S,5R)-6-(Hydroxymethyl)-4-methoxyoxane-2,3,5-triol: Similar structure but lacks the phenyl group.

(2S,4S,5R)-6-(Hydroxymethyl)-4-ethoxyoxane-2,3,5-triol: Similar structure but has an ethoxy group instead of a phenylmethoxy group.

Uniqueness

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s hydrophobicity and influence its interactions with other molecules, making it valuable for specific applications in research and industry.

Actividad Biológica

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18O6

- Molecular Weight : 270.28 g/mol

- CAS Number : 46783503

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on various biological systems. It exhibits several pharmacological properties that may be beneficial in therapeutic applications.

- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, which is crucial for protecting cellular components from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting glucose metabolism and lipid profiles.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by affecting cytokine production and signaling pathways.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant capacity of this compound revealed its effectiveness in reducing oxidative stress markers in vitro. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and showed significant scavenging activity compared to standard antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Test Compound | 85% |

| Ascorbic Acid | 90% |

| Control | 20% |

Case Study 2: Enzyme Inhibition

In another research project focusing on metabolic effects, the compound was evaluated for its inhibitory effects on alpha-glucosidase and lipase enzymes. Results indicated a dose-dependent inhibition, suggesting potential applications in managing diabetes and obesity.

| Concentration (µM) | Alpha-glucosidase Inhibition (%) | Lipase Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 55 | 50 |

| 100 | 75 | 70 |

Case Study 3: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS) induced inflammation model in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound.

Propiedades

IUPAC Name |

(2S,4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEFQDXXKFUMOJ-LSBUWSJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H](C(O[C@@H](C2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676218 | |

| Record name | 3-O-Benzyl-alpha-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65877-63-6 | |

| Record name | 3-O-Benzyl-alpha-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.